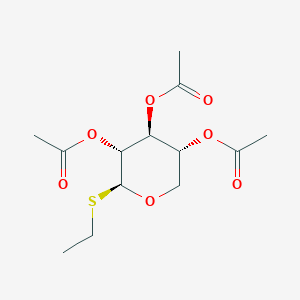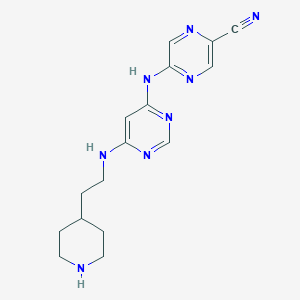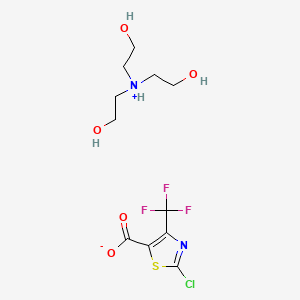![molecular formula C27H43N9O15P2 B12337548 [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate” is a complex organic molecule. It features multiple functional groups, including purine and pteridine derivatives, which are often found in biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the purine and pteridine rings, followed by their functionalization and coupling. Typical reaction conditions might include:
Purine synthesis: Starting from simple precursors like formamide and glycine.
Pteridine synthesis: Using intermediates like p-aminobenzoic acid and ribose.
Coupling reactions: Utilizing reagents like phosphoramidites and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:
Continuous flow reactors: For efficient heat and mass transfer.
Automated synthesis: To minimize human error and increase reproducibility.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxo derivatives.
Reduction: Producing reduced forms of the purine and pteridine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized derivatives: With additional oxygen atoms.
Reduced derivatives: With fewer double bonds.
Substituted compounds: Featuring new functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: As a potential drug candidate for treating diseases.
Industry: In the synthesis of advanced materials and pharmaceuticals.
作用機序
The compound’s mechanism of action would involve its interaction with specific molecular targets, such as enzymes or receptors. This could include:
Binding to active sites: Inhibiting or activating enzyme function.
Modulating pathways: Affecting cellular processes like DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells.
Folic acid: A vitamin involved in DNA synthesis and repair.
NADH: A coenzyme in redox reactions.
Uniqueness
The compound’s unique combination of purine and pteridine rings, along with its specific functional groups, distinguishes it from other similar molecules. This uniqueness could confer specific biological activities or chemical properties.
特性
分子式 |
C27H43N9O15P2 |
|---|---|
分子量 |
795.6 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H43N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h8-16,18-21,24,26,32,37-41H,3-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t10?,11?,12?,13?,14-,15+,16+,18?,19-,20+,21+,24?,26+/m0/s1 |
InChIキー |
JIAKNKXJZCHHPO-RFLSWHBGSA-N |
異性体SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
正規SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)


![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)





![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
